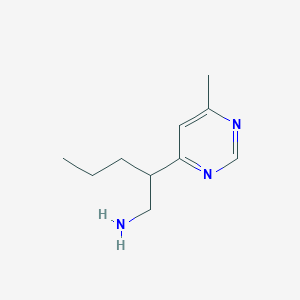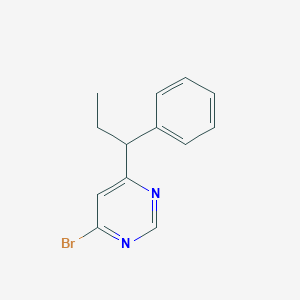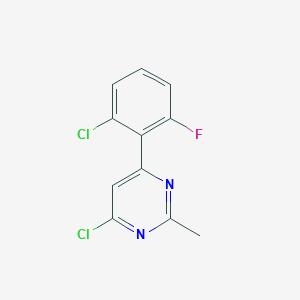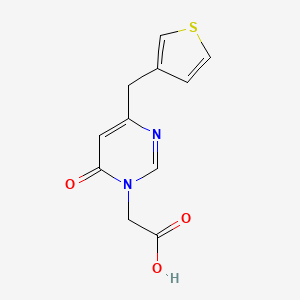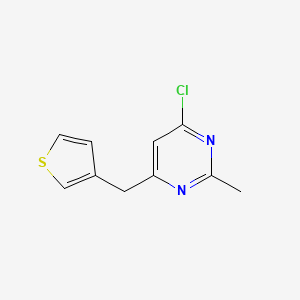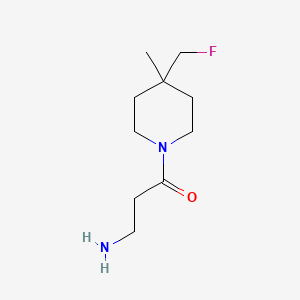
3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one
Descripción general
Descripción
3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one, also known as FMPMP, is a chemical compound that is used for a variety of scientific research applications. It is a piperidine derivative and has a molecular formula of C10H17FN2O. FMPMP is a colorless liquid at room temperature and is soluble in most organic solvents. It has been used in a variety of research studies due to its unique properties, such as its ability to serve as a building block for more complex molecules. As a result, FMPMP has become a valuable tool for scientists in the fields of synthetic chemistry and biochemistry.
Aplicaciones Científicas De Investigación
Antibacterial Agents
Compounds with structural elements similar to 3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one have been synthesized and evaluated for their antibacterial activity. For instance, derivatives of pyridonecarboxylic acids and naphthyridine have shown potent activity against various bacterial strains, indicating the potential for the development of new antibacterial drugs (Egawa et al., 1984).
Kinase Inhibition and Anticancer Activity
The synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives and their evaluation as Src kinase inhibitors highlight the potential of structurally similar compounds in cancer research. These compounds exhibited significant inhibitory activity against Src kinase, an enzyme involved in the progression of cancer, suggesting their potential use in anticancer therapy (Sharma et al., 2010).
Light Stabilization in Polymers
Research into the synthesis of polymeric hindered amine light stabilizers, such as dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, demonstrates the application of similar compounds in enhancing the light stability of polymers. These studies provide insights into the development of novel light stabilizers that could protect materials from degradation caused by exposure to UV light (Deng Yi, 2008).
Radioligand Development for Brain Imaging
The evaluation of compounds as potential radioligands for imaging the high-affinity choline uptake system in the brain using positron emission tomography (PET) showcases the relevance of similar chemical entities in neuroscience research. These studies are crucial for developing diagnostic tools for neurological disorders (Gilissen et al., 2003).
Propiedades
IUPAC Name |
3-amino-1-[4-(fluoromethyl)-4-methylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O/c1-10(8-11)3-6-13(7-4-10)9(14)2-5-12/h2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFZKGMDXGDYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CCN)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




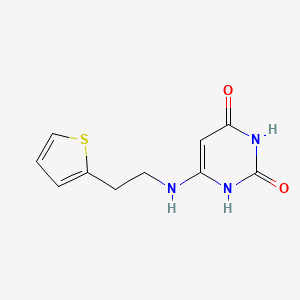

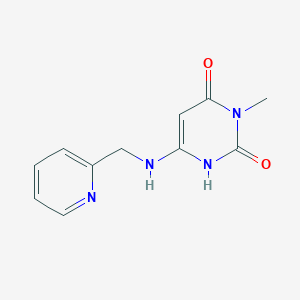
![2-(3-oxo-5,6-dihydro-3H-pyrano[3,4-c]pyridazin-2(8H)-yl)acetic acid](/img/structure/B1479281.png)
